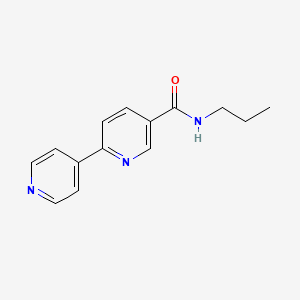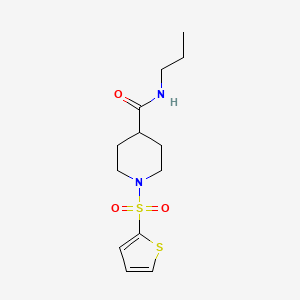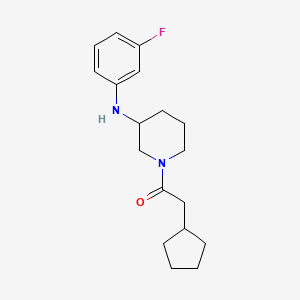
N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate, also known as SIB-1553A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamides and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and ion channel regulation. N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate binds to the sigma-1 receptor and modulates its activity, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and function. It has also been found to modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate in lab experiments is its high potency and specificity for the sigma-1 receptor. This allows for precise modulation of the receptor's activity without affecting other cellular processes. However, one limitation of using N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its role in modulating the immune response, which could have implications for autoimmune diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate and its potential off-target effects.
Synthesemethoden
The synthesis of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate involves the reaction of 2,4'-bipyridine-5-carboxylic acid with propylamine and trifluoroacetic anhydride. The resulting product is then purified using chromatography techniques to obtain the final compound. The synthesis method has been optimized to produce high yields of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate with high purity.
Wissenschaftliche Forschungsanwendungen
N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties. In neuroprotection, N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been shown to protect against neuronal cell death caused by oxidative stress and excitotoxicity. In inflammation, N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In cancer, N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
N-propyl-6-pyridin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-7-16-14(18)12-3-4-13(17-10-12)11-5-8-15-9-6-11/h3-6,8-10H,2,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBWZNIJZUJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2,4'-bipyridine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5062295.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5062311.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5062313.png)
![6-methyl-5-[5-({[2-(1-pyrrolidinyl)ethyl]thio}methyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5062316.png)

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5062335.png)
![N-[2-(3-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5062341.png)

![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methylbenzamide](/img/structure/B5062364.png)
![2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5062372.png)
![[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid](/img/structure/B5062374.png)
![N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5062378.png)
![diethyl 5-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062385.png)
